molecular formula C14H9ClN2O2 B599786 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole CAS No. 109261-24-7

2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole

Cat. No.: B599786
CAS No.: 109261-24-7
M. Wt: 272.688
InChI Key: AGDYRNZGDXSPLH-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole typically involves the coupling of benzo[d][1,3]dioxole derivatives with benzo[d]imidazole precursors. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. For instance, benzo[d][1,3]dioxole derivatives can be reacted with 5-chloro-1H-benzo[d]imidazole in the presence of a palladium catalyst, such as PdCl2, and a ligand like xantphos, under basic conditions using cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]imidazole derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole stands out due to its specific combination of the benzo[d][1,3]dioxole and benzo[d]imidazole structures, which confer unique chemical reactivity and biological activity. Its chloro substituent also provides a site for further functionalization, enhancing its versatility in synthetic applications.

Properties

CAS No.

109261-24-7

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.688

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloro-1H-benzimidazole

InChI

InChI=1S/C14H9ClN2O2/c15-9-2-3-10-11(6-9)17-14(16-10)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17)

InChI Key

AGDYRNZGDXSPLH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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